An In-depth Technical Guide to the Chemical Properties of 4-(3,4-Dimethoxyphenyl)butanoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-(3,4-Dimethoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-(3,4-Dimethoxyphenyl)butanoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Chemical and Physical Properties
4-(3,4-Dimethoxyphenyl)butanoic acid, also known as 3,4-Dimethoxyphenylbutyric acid, is a carboxylic acid derivative of butanoic acid featuring a dimethoxy-substituted phenyl ring.[1] Its chemical structure and key identifiers are presented below.
Table 1: Compound Identification [2][3]
| Identifier | Value |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)butanoic acid |
| CAS Number | 13575-74-1 |
| PubChem CID | 323675 |
| Molecular Formula | C₁₂H₁₆O₄ |
| SMILES | COC1=C(C=C(C=C1)CCCC(=O)O)OC |
| InChIKey | IDQKCIAJGRMMNC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties [2][3]
| Property | Value |
| Molar Mass | 224.25 g/mol |
| Appearance | Solid |
| Melting Point | 62-63 °C |
| Boiling Point | 210 °C at 6 mmHg |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic Acid
The synthesis of 4-(3,4-Dimethoxyphenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the reduction of a keto-acid precursor, which can be synthesized via a Friedel-Crafts acylation.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
This two-step protocol outlines the synthesis starting from veratrole (1,2-dimethoxybenzene) and succinic anhydride.
Step 1: Friedel-Crafts Acylation to yield 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid
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Materials: Veratrole, succinic anhydride, aluminum chloride (AlCl₃), dichlorobenzene.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole and succinic anhydride in dichlorobenzene.
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Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichlorobenzene.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.
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Step 2: Clemmensen Reduction to yield 4-(3,4-Dimethoxyphenyl)butanoic acid
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Materials: 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.
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Procedure:
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Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride.
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In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.
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Heat the mixture under reflux with vigorous stirring for several hours. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and separate the organic layer.
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Extract the aqueous layer with toluene.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 4-(3,4-Dimethoxyphenyl)butanoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Spectral Data and Analysis
The structural confirmation of 4-(3,4-Dimethoxyphenyl)butanoic acid is typically performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the different proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₅-H, C₆-H, C₂-H) | 6.7 - 6.9 | m | 3H |
| Methoxy (-OCH₃) | ~3.8 | s | 6H |
| Methylene (Ar-CH₂) | ~2.6 | t | 2H |
| Methylene (-CH₂-CH₂-COOH) | ~1.9 | m | 2H |
| Methylene (-CH₂-COOH) | ~2.3 | t | 2H |
| Carboxylic Acid (-COOH) | >10 | br s | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~179 |
| Aromatic (C-O) | ~148, ~147 |
| Aromatic (C-C) | ~133 |
| Aromatic (C-H) | ~121, ~112, ~111 |
| Methoxy (-OCH₃) | ~56 |
| Methylene (Ar-CH₂) | ~35 |
| Methylene (-CH₂-CH₂-COOH) | ~26 |
| Methylene (-CH₂-COOH) | ~34 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 5: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (sp³) | 2950 - 2850 | Sharp |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |
| C-O (Aromatic Ether) | 1270 - 1200 | Strong |
| C-O (Carboxylic Acid) | 1300 - 1200 | Medium |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): m/z = 224
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Key Fragments:
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m/z = 179: Loss of the carboxyl group (-COOH)
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m/z = 151: Benzylic cleavage, formation of the dimethoxybenzyl cation. This is often the base peak.[3]
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Potential Applications and Biological Activity
While specific biological activities for 4-(3,4-Dimethoxyphenyl)butanoic acid are not extensively documented, its structural similarity to other biologically active compounds suggests potential for further investigation. Butyric acid and its derivatives are known to have roles in various biological processes, including the regulation of gene expression and cell signaling. For instance, 4-phenylbutyric acid has been shown to act as a chemical chaperone, inhibiting endoplasmic reticulum stress.
The presence of the carboxylic acid and dimethoxyphenyl moieties makes 4-(3,4-Dimethoxyphenyl)butanoic acid a versatile building block in organic synthesis for the development of more complex molecules with potential therapeutic applications.[1]
Safety Information
4-(3,4-Dimethoxyphenyl)butanoic acid should be handled with appropriate safety precautions in a laboratory setting.
Table 6: GHS Hazard Statements [3]
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
This guide provides a foundational understanding of 4-(3,4-Dimethoxyphenyl)butanoic acid. Further research into its biological activities and potential applications is warranted.
